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Cat. No.: B607078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of

dextranomer/hyaluronic acid (Dx/HA) copolymer for the endoscopic treatment of

vesicoureteral reflux (VUR). This document includes quantitative data on treatment outcomes,

detailed experimental protocols for the procedure, and visualizations of key processes.

Introduction
Vesicoureteral reflux is a condition characterized by the retrograde flow of urine from the

bladder into the ureters and potentially the kidneys.[1] It is a common anomaly in children and

is associated with an increased risk of urinary tract infections (UTIs), which can lead to

pyelonephritis and subsequent renal scarring.[2][3] Treatment aims to prevent febrile UTIs and

preserve renal function.[2][3][4] Management options include antibiotic prophylaxis, open

ureteral reimplantation, and endoscopic injection of a bulking agent.[2][5]

Endoscopic treatment with Dx/HA has gained popularity as a minimally invasive alternative to

open surgery.[4][6][7] The procedure involves the submucosal injection of the bulking agent to

provide support to the ureteral orifice, allowing it to coapt during bladder filling and prevent

reflux.[7] This approach offers several advantages, including being a short, outpatient

procedure with low morbidity and reduced cost.[2][3]
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Quantitative Data Summary
The efficacy and safety of dextranomer in endoscopic VUR treatment have been evaluated in

numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Success Rates of Dextranomer Injection for
VUR
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Study/Cohort
Overall Success
Rate (per ureter)

Success Rate by
VUR Grade

Notes

Friedmacher et al.

(High-Grade VUR)[8]

69.5% after first

injection

Grade IV: 70.4%,

Grade V: 61.9%

Resolution increased

to 89.6% after a

second injection and

100% after a third.

Lee et al. (2009)[9]

73% at initial voiding

cystourethrogram

(VCUG)

Not specified

Long-term success

rate at 1 year was

74% for those with

initial success.

Kirsch et al. (Complex

Cases)[10]

68% after one

implantation

Average maximum

grade was IV

Patients in this cohort

had conditions such

as persistent reflux

after open surgery or

neurogenic bladder.

Bennett et al.

(Complete Duplex

Systems)[11]

68.4% after first

injection

Grade II: 100%,

Grade III: Not

specified, Grade IV:

Not specified, Grade

V: Not specified

Success increased to

94.1% after a second

injection and 100%

after a third.

Unknown Study in

Review[5]

77.5% (Dx/HA) vs.

73.1% (PAHG)
Grades I-IV

Comparative study

with polyacrylamide

hydrogel (PAHG).

Unknown Study in

Review[12]

89% after a second

injection

Grade I: 88%, Grade

II: 92%, Grade III:

84%

This study focused on

patients who had

failed initial

endoscopic treatment.

Table 2: Complication Rates Associated with
Dextranomer Injection
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Complication Reported Incidence Notes

Ureteral Obstruction 0.5% - 1.05%[13]

Can be a rare, delayed

complication, sometimes

occurring years post-

operatively.[14][15]

New Contralateral VUR 2.3% - 17.3%[2]

Febrile Urinary Tract Infection

(Post-treatment)
5% - 19%[13]

A study on high-grade VUR

reported a 5.1% rate of febrile

UTIs after reflux resolution.[8]

Treatment Failure Varies, see Table 1
Often addressed with repeat

injections.[8][11][12]

Other (e.g., flank pain, emesis,

hematuria)
Less than 4%[2]

Typically transient and

responsive to analgesics.[2]

Experimental Protocols
Patient Selection
Patients are typically considered for endoscopic treatment with dextranomer if they have

vesicoureteral reflux of grades II-IV.[2] The treatment is also indicated for breakthrough UTIs

despite antibiotic prophylaxis and for persistent VUR.[2] It has been successfully used in

complex cases, including patients with duplex systems, neurogenic bladder, and persistent

reflux after previous open surgery.[4][10][11] Contraindications include non-functional kidneys,

Hutch diverticulum, ureterocele, active voiding dysfunction, and ongoing urinary tract infection.

[14]

Endoscopic Injection Procedure
The most commonly employed and successful techniques are the Subureteric Transurethral

Injection (STING) and the double Hydrodistention-Implantation Technique (HIT).[2][13] The

double-HIT method is often preferred for its higher success rates.[2][16]

3.2.1 Pre-operative Preparation
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Patients may receive preoperative antibiotic prophylaxis.[16]

The procedure is performed under general anesthesia.

3.2.2 Equipment

Pediatric cystoscope with an off-set lens.[2]

Injection needle (e.g., 23-gauge).[1]

Dextranomer/hyaluronic acid copolymer (e.g., Deflux®), supplied in a 1 mL syringe.[1]

3.2.3 Double Hydrodistention-Implantation Technique (HIT) Protocol

Perform cystoscopy. The bladder is filled to less than half capacity to allow for clear

visualization of the ureteral orifice without causing excessive tension in the submucosal

layer.[2]

Identify the ureteral orifice. Hydrodistention is used to assess the dynamics of the

ureterovesical junction.

The needle is inserted into the submucosa at the 6 o'clock position of the ureteral orifice.

Inject the dextranomer/hyaluronic acid copolymer until a prominent bulge is created,

resulting in a volcano-shaped elevation of the ureteral orifice with the opening at the apex.

A second injection may be performed just cephalad to the first within the submucosal ureter

to further support and coapt the orifice.[16]

The average volume injected per ureter typically ranges from 0.7 mL to 1.1 mL, though the

optimal volume is debated.[5][6][10]

Post-operative Follow-up
Immediate Post-procedure: The procedure is typically performed on an outpatient basis.[2]

Imaging:
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A renal and bladder ultrasound is often performed to assess for hydronephrosis and

measure the volume of the injected implant.[7]

A voiding cystourethrogram (VCUG) is typically performed 3 months post-operatively to

evaluate for the resolution of VUR.[5][8]

Long-term follow-up with yearly renal ultrasounds may be recommended.[8] Some studies

suggest a repeat VCUG at 1 year due to the possibility of late failure.[9][17]
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Caption: Mechanism of action of dextranomer in preventing VUR.
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Caption: Experimental workflow for endoscopic VUR treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Dextranomer in
Endoscopic Treatment of Vesicoureteral Reflux]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b607078#dextranomer-in-endoscopic-
treatments-for-vesicoureteral-reflux]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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